molecular formula C18H17N5O3 B12124087 3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol

3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol

Cat. No.: B12124087
M. Wt: 351.4 g/mol
InChI Key: YGEGFQGZODJGGM-UHFFFAOYSA-N
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Description

3-Amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol is a polycyclic heteroaromatic compound combining triazine and quinazoline moieties. Its structure features:

  • A fused [1,3,5]triazino[1,2-a]quinazoline core.
  • Methoxy substituents at positions 8 and 7.
  • A phenyl group at position 1.
  • An amino group at position 3 and a hydroxyl group at position 4.

Its design likely aims to optimize interactions with biological targets through electron-donating (methoxy, amino) and bulky (phenyl) substituents .

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

3-amino-8,9-dimethoxy-1-phenyl-1,4-dihydro-[1,3,5]triazino[1,2-a]quinazolin-6-one

InChI

InChI=1S/C18H17N5O3/c1-25-13-8-11-12(9-14(13)26-2)23-15(10-6-4-3-5-7-10)20-17(19)22-18(23)21-16(11)24/h3-9,15H,1-2H3,(H3,19,20,21,22,24)

InChI Key

YGEGFQGZODJGGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N=C3N2C(N=C(N3)N)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the triazino ring through cyclization reactions using suitable reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, dichloromethane, dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

8,9-Dihydro[1,2,4]Triazolo[1,5-a]Quinazolin-6(7H)-One (CAS: 1025664-35-0)

  • Core : Triazoloquinazoline (partially saturated).
  • Substituents: Lacks methoxy, amino, and phenyl groups.

6,7-Dihydroazolo[5,1-b]Quinazolin-8(5H)-One Derivatives

  • Core : Azoloquinazoline (dihydro).
  • Substituents : Varied aryl/alkyl groups at position 5.
  • Synthesis : Prepared via cyclization of hydrazine derivatives with ketones .

Thiadiazole and Thiazole Derivatives (Molecules, 2015)

  • Examples: 9b (1,3,4-Thiadiazole): IC₅₀ = 2.94 µM against HepG2 hepatocellular carcinoma. 12a (Thiazole): Dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 breast cancer (IC₅₀ = 3.4 µM) .
  • Structural Link: These compounds share triazole or pyrimidine moieties, suggesting that the target’s triazinoquinazoline core may similarly engage in π-π stacking or hydrogen bonding with biological targets.

Triazepine Derivatives

  • Examples: 3-Methyl-1,7,8,9-tetrahydro-[1,2,4]triazino[3,2-b][1,3,5]triazepine-2,6-dione.
  • Activity : Antimicrobial and antitumor applications reported.
  • Comparison : The target’s fully aromatic system may enhance metabolic stability compared to saturated triazepines .

Hydrazonoyl Halide Reactions (Molecules, 2015)

  • Example : Synthesis of thiadiazoles via condensation with hydrazinecarbothioamides.
  • Application: The target’s amino and hydroxyl groups might be introduced via analogous post-cyclization modifications .

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